molecular formula C43H57N7O4S B12725372 Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- CAS No. 6016-51-9

Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-

Cat. No.: B12725372
CAS No.: 6016-51-9
M. Wt: 768.0 g/mol
InChI Key: ILXQPFMXUKLMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- is a complex organic compound with a unique structure that includes a butanamide backbone, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- involves multiple steps, including the formation of the pyrazole ring and the attachment of the phenyl and butanamide groups. The reaction conditions typically require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- stands out due to its complex structure and diverse functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

6016-51-9

Molecular Formula

C43H57N7O4S

Molecular Weight

768.0 g/mol

IUPAC Name

N-[4-[3-ethoxy-5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-4H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)butanamide

InChI

InChI=1S/C43H57N7O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-23-33-24-22-27-37(32-33)54-38(5-2)40(51)44-34-28-30-36(31-29-34)49-42(52)39(41(46-49)53-6-3)55-43-45-47-48-50(43)35-25-20-18-21-26-35/h18,20-22,24-32,38-39H,4-17,19,23H2,1-3H3,(H,44,51)

InChI Key

ILXQPFMXUKLMHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)OCC)SC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.